1,3-Cycloheptadiene

Description

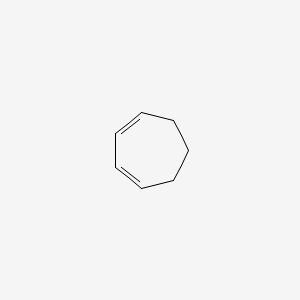

Structure

3D Structure

Properties

IUPAC Name |

cyclohepta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYPDXLJACEENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193566 | |

| Record name | Cyclohepta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4054-38-0 | |

| Record name | 1,3-Cycloheptadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4054-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cycloheptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004054380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohepta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohepta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cycloheptadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J778DM7DZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Cycloheptadiene: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cycloheptadiene (C₇H₁₀) is a cyclic, non-aromatic hydrocarbon containing a seven-membered ring with two conjugated double bonds. Its unique structural features and reactivity make it a subject of interest in organic synthesis and mechanistic studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including spectroscopic data, reactivity profiles, and detailed experimental methodologies.

Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by the physical properties summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀ | [2] |

| Molar Mass | 94.157 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.868 g/cm³ | [1] |

| Melting Point | -110.40 °C | [1] |

| Boiling Point | 120.6 °C | [1] |

| Refractive Index (n_D) | 1.498 | [1] |

| Flash Point | 11 °C (52 °F) | [1] |

Chemical Properties

Solubility

Reactivity

This compound exhibits reactivity characteristic of a conjugated diene, participating in a variety of chemical transformations.

-

Dehydrogenation: Over a heated Platinum (Pt(111)) surface, this compound undergoes dehydrogenation to form cycloheptatriene.[1]

-

Diels-Alder Reaction: As a conjugated diene, this compound can undergo [4+2] cycloaddition reactions with suitable dienophiles. For instance, it reacts with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile.[3][4]

-

Thermal Rearrangement: The highly strained (E,E)-1,3-cycloheptadiene isomer has been studied computationally and is predicted to undergo thermal rearrangement through two primary pathways: a double bond rotation to yield (E,Z)-1,3-cycloheptadiene with a low activation barrier, and an electrocyclic ring closure to form the trans isomer of bicyclo[3.2.0]hept-6-ene.[5] The more stable cis,cis-1,3-cycloheptadiene can also undergo photochemical cyclization to bicyclo[3.2.0]hept-6-ene via a cis,trans-cycloheptadiene intermediate.[6]

-

[7][8]-Sigmatropic Rearrangement: this compound can undergo a[7][8]-sigmatropic hydrogen shift, a common thermal rearrangement in cyclic 1,3-dienes.[7]

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Expected signals for vinylic protons (δ ≈ 5.5-6.0 ppm) and allylic/aliphatic protons (δ ≈ 1.5-2.5 ppm). | [2] |

| ¹³C NMR | Expected signals for sp² carbons (δ ≈ 120-140 ppm) and sp³ carbons (δ ≈ 20-40 ppm). | [2] |

| FTIR | Characteristic peaks for C=C stretching (around 1650 cm⁻¹) and C-H stretching of sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) carbons are expected. | [2] |

| UV-Vis | As a conjugated diene, an absorption maximum (λ_max) in the ultraviolet region is anticipated, likely around 248 nm, similar to other cyclic dienes. | [9][10] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in readily available literature. Therefore, the following sections provide representative methodologies based on established procedures for analogous compounds.

Synthesis and Purification

A common route to cyclic dienes is through the dehydrohalogenation of a dihalogenated cycloalkane. The following is an adapted procedure based on the synthesis of 1,3-cyclohexadiene.

Synthesis of this compound (Analogous Procedure)

-

Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled in an ice bath.

-

Reaction Mixture: The flask is charged with a high-boiling point solvent (e.g., triethylene glycol dimethyl ether) and a strong, non-nucleophilic base (e.g., sodium hydride).

-

Addition of Dihalide: 1,2-Dibromocycloheptane, dissolved in a suitable solvent, is added dropwise from the dropping funnel to the heated and stirred reaction mixture.

-

Distillation: The product, this compound, is formed and distills from the reaction mixture under reduced pressure.

-

Work-up: The collected distillate is washed with water to remove any water-soluble impurities and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Purification by Fractional Distillation

Fractional distillation is employed to separate this compound from any remaining starting materials or byproducts with close boiling points.[1][11][12]

-

Apparatus: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: The crude this compound is placed in the distillation flask with boiling chips. The apparatus is heated, and the fraction that distills at the boiling point of this compound (120.6 °C at atmospheric pressure) is collected.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity.

Reactivity Studies

Diels-Alder Reaction (Representative Protocol)

The following is a general procedure for a Diels-Alder reaction of a cyclic diene with a dienophile, which can be adapted for this compound.

-

Reactants: The dienophile (e.g., maleic anhydride or PTAD) is dissolved in a suitable solvent (e.g., ethyl acetate) in a reaction flask.

-

Reaction: this compound is added to the solution. The reaction may proceed at room temperature or require gentle heating.

-

Product Isolation: The Diels-Alder adduct may precipitate from the solution upon cooling or after the addition of a less polar co-solvent (e.g., hexane). The product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization.

-

Characterization: The structure of the adduct is confirmed by spectroscopic methods (NMR, IR) and melting point determination.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and logical relationships for this compound.

Conclusion

This compound is a versatile cyclic diene with well-defined physical properties and diverse chemical reactivity. Its participation in fundamental organic reactions such as Diels-Alder cycloadditions, thermal rearrangements, and sigmatropic shifts makes it a valuable substrate for synthetic applications and mechanistic investigations. While specific, detailed experimental protocols for this compound are not as prevalent as for more common dienes, established methodologies for analogous systems provide a solid foundation for its synthesis, purification, and further study. This guide serves as a comprehensive resource for professionals in research and drug development, consolidating the current knowledge on the core properties and reactivity of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C7H10 | CID 19969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability and thermal rearrangement of (E,E)-1,3-cycloheptadiene and trans-bicyclo[3.2.0]hept-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis,trans-Cyclohepta-1,3-diene as a transient intermediate in the photocyclization of cis,cis-cyclohepta-1,3-diene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. rsc.org [rsc.org]

- 9. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

- 10. chem.latech.edu [chem.latech.edu]

- 11. chembam.com [chembam.com]

- 12. Purification [chem.rochester.edu]

An In-depth Technical Guide to the Spectroscopic Interpretation of 1,3-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-cycloheptadiene, a cyclic diene of interest in organic synthesis and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H4 | 5.8 - 6.0 | Multiplet | - |

| H2, H3 | 5.6 - 5.8 | Multiplet | - |

| H5, H7 (Allylic) | 2.2 - 2.4 | Multiplet | - |

| H6 (Aliphatic) | 1.5 - 1.7 | Multiplet | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1, C4 | ~130 |

| C2, C3 | ~125 |

| C5, C7 (Allylic) | ~28 |

| C6 (Aliphatic) | ~26 |

Note: These are approximate chemical shifts. The exact values can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3020-3050 | =C-H Stretch | Alkene |

| 2850-2960 | C-H Stretch | Alkane |

| 1640-1660 | C=C Stretch | Conjugated Diene |

| 1440-1465 | CH₂ Bend | Alkane |

| 650-700 | =C-H Bend (cis) | Alkene |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 94 | 100 | [C₇H₁₀]⁺ (Molecular Ion) |

| 79 | ~80 | [C₆H₇]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

| 66 | ~50 | [C₅H₆]⁺ |

| 39 | ~40 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

-

Processing: Fourier transformation of the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 512-2048 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Fourier transformation, phase and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Measurement Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample compartment (or clean salt plates/ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or through direct injection.

Ionization:

-

Technique: Electron Ionization (EI) is a common method for volatile organic compounds.

-

Electron Energy: Typically 70 eV. This energy is sufficient to cause ionization and characteristic fragmentation.

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships in the spectroscopic analysis of this compound.

This diagram illustrates the overall workflow from sample preparation to data acquisition and interpretation for each spectroscopic technique, ultimately leading to the elucidation of the molecular structure of this compound.

This diagram shows the relationship between the molecular structure of this compound and the specific type of information that each spectroscopic method provides.

Conformational Landscape of the 1,3-Cycloheptadiene Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seven-membered carbocyclic ring of 1,3-cycloheptadiene presents a complex and fascinating conformational landscape. Unlike its smaller six-membered counterpart, the increased flexibility of the cycloheptane framework leads to a greater number of accessible, low-energy conformations and intricate pathways for interconversion. Understanding the conformational preferences and dynamics of the this compound system is crucial for rational drug design, as the three-dimensional structure of cyclic moieties within a molecule dictates its interaction with biological targets. This technical guide provides an in-depth analysis of the conformational properties of the this compound ring system, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the conformational relationships.

Conformational Isomers and Energetics

The conformational analysis of this compound reveals two primary low-energy conformations: a chair-like form with Cs symmetry and a twist-boat-like form with C2 symmetry. Computational studies, employing both ab initio and molecular mechanics methods, have been instrumental in elucidating the geometries and relative energies of these conformers.

Ab initio calculations indicate that the Cs (chair) and C2 (twist-boat) conformations are the most stable. The inversion between these forms proceeds through a transition state, and the energy barrier for this process is a key determinant of the system's dynamic behavior at various temperatures.

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Chair | Cs | 0.00 |

| Twist-Boat | C2 | Data not explicitly found in search results |

| Inversion Transition State | - | Data not explicitly found in search results |

Note: Specific relative energy values for the twist-boat and the transition state for inversion were not available in the provided search results. The chair conformation is presented as the reference with a relative energy of 0.00 kcal/mol.

Geometrical Parameters

The distinct conformations of this compound are characterized by specific bond lengths and dihedral angles. These parameters are critical for a precise description of the ring's puckering and overall shape. The following table summarizes key geometrical parameters for the Cs and C2 conformations as determined by computational methods.

| Parameter | Cs Conformation | C2 Conformation |

| Bond Lengths (Å) | ||

| C1=C2 | Data not explicitly found | Data not explicitly found |

| C2-C3 | Data not explicitly found | Data not explicitly found |

| C3=C4 | Data not explicitly found | Data not explicitly found |

| C4-C5 | Data not explicitly found | Data not explicitly found |

| C5-C6 | Data not explicitly found | Data not explicitly found |

| C6-C7 | Data not explicitly found | Data not explicitly found |

| C7-C1 | Data not explicitly found | Data not explicitly found |

| Dihedral Angles (degrees) | ||

| C7-C1-C2-C3 | Data not explicitly found | Data not explicitly found |

| C1-C2-C3-C4 | Data not explicitly found | Data not explicitly found |

| C2-C3-C4-C5 | Data not explicitly found | Data not explicitly found |

| C3-C4-C5-C6 | Data not explicitly found | Data not explicitly found |

| C4-C5-C6-C7 | Data not explicitly found | Data not explicitly found |

| C5-C6-C7-C1 | Data not explicitly found | Data not explicitly found |

| C6-C7-C1-C2 | Data not explicitly found | Data not explicitly found |

Note: While the existence of these conformations and the use of computational methods to determine their geometries are mentioned, the specific bond lengths and dihedral angles were not found in the provided search results.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a synergistic combination of experimental techniques and computational modeling.

Computational Methodologies

-

Ab Initio Calculations: These first-principles calculations solve the electronic Schrödinger equation to determine the energies and geometries of different conformations. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31G*) are employed to locate energy minima corresponding to stable conformers and transition states for their interconversion.

-

Molecular Mechanics (MM): Force-field methods, such as MM2 and MM3, provide a computationally less expensive approach to explore the conformational space. These methods use a classical mechanical model of the molecule, where atoms are treated as balls and bonds as springs, to calculate the steric energy of different conformations.

The general workflow for computational conformational analysis is depicted below:

Experimental Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the solution-phase conformations of cyclic molecules. The magnitudes of vicinal coupling constants (³J) are related to the dihedral angles between adjacent protons through the Karplus equation, providing valuable information about the ring's geometry. Dynamic NMR (DNMR) techniques can be used to determine the energy barriers for conformational interconversions.

-

Gas-Phase Electron Diffraction (GED): GED is an experimental technique used to determine the gas-phase structure of molecules. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, information about bond lengths, bond angles, and dihedral angles can be obtained. This method provides data on the average molecular geometry in the gas phase.

Conformational Interconversion Pathway

The interconversion between the chair (Cs) and twist-boat (C2) conformations of this compound is a key dynamic process. The following diagram illustrates the relationship between these two stable conformers and the transition state that connects them.

Conclusion

The conformational analysis of the this compound ring system reveals a dynamic equilibrium between chair and twist-boat conformers. The energetic and geometric details of these conformations, primarily elucidated through computational chemistry, provide a fundamental understanding of the structural preferences of this seven-membered ring. This knowledge is of significant value to researchers in medicinal chemistry and materials science, where the control and prediction of molecular shape are paramount for designing molecules with desired properties and functions. Further experimental validation, particularly through advanced NMR techniques and gas-phase studies, will continue to refine our understanding of this complex and important carbocyclic system.

An In-depth Technical Guide on the Comparison of Theoretical and Experimental NMR Chemical Shifts for 1,3-Cycloheptadiene and Structurally Related Cyclic Dienes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies involved in the acquisition of experimental Nuclear Magnetic Resonance (NMR) data and the computational prediction of chemical shifts for cyclic dienes, using 1,3-cyclohexadiene as a primary example due to the availability of well-documented spectral data. The principles and workflows described herein are directly applicable to the study of 1,3-cycloheptadiene and other unsaturated cyclic systems.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. The precise chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of molecular structure. The synergy between experimental NMR data and theoretical predictions, primarily through Density Functional Theory (DFT), has become a powerful strategy for the unambiguous assignment of complex spectra and the validation of proposed structures.[1]

This guide details the complete workflow for comparing experimental and theoretical NMR chemical shifts for cyclic dienes, a class of compounds frequently encountered in natural products and synthetic intermediates. While the primary focus is on the principles and methodologies, we will use 1,3-cyclohexadiene as a case study to present and compare experimental and representative theoretical data.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for 1,3-Cyclohexadiene

The following tables summarize the experimental and representative theoretical ¹H and ¹³C NMR chemical shifts for 1,3-cyclohexadiene. The theoretical values are typical results obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory, a commonly employed method for such predictions.[2][3]

Table 1: Experimental and Theoretical ¹H NMR Chemical Shifts for 1,3-Cyclohexadiene

| Position | Experimental δ (ppm) | Theoretical δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H1, H4 | 5.82 | 5.85 | m | - |

| H2, H3 | 5.98 | 6.01 | m | - |

| H5, H6 | 2.20 | 2.18 | m | - |

Experimental data sourced from publicly available spectral databases. Theoretical data are representative values.

Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts for 1,3-Cyclohexadiene

| Position | Experimental δ (ppm) | Theoretical δ (ppm) |

| C1, C4 | 126.8 | 127.5 |

| C2, C3 | 124.7 | 125.3 |

| C5, C6 | 22.5 | 22.1 |

Experimental data sourced from publicly available spectral databases. Theoretical data are representative values.

Experimental and Theoretical Methodologies

A robust comparison between experimental and theoretical data necessitates rigorous and well-documented protocols for both the acquisition of experimental spectra and the execution of computational predictions.

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for a volatile cyclic diene such as this compound or 1,3-cyclohexadiene.

3.1.1. Sample Preparation

-

Analyte Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte and has minimal overlapping signals. For non-polar compounds like cyclic dienes, deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆) are suitable choices.[4]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.[5] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Degassing (Optional): For sensitive samples or for the measurement of accurate relaxation times, degassing the sample by several freeze-pump-thaw cycles can be performed to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.[6]

3.1.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a probe that is appropriately tuned for ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp lines and high resolution.[4]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 15 ppm, centered around 5-6 ppm.

-

Acquisition Time: An acquisition time of 2-3 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of the nuclei before the next pulse.

-

Number of Scans: For a sample of this concentration, 16-64 scans should provide an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

3.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.[7]

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

The following protocol describes a standard workflow for the theoretical prediction of ¹H and ¹³C NMR chemical shifts using DFT.

3.2.1. Molecular Structure Optimization

-

Initial Structure: Generate an initial 3D structure of the molecule (e.g., this compound) using molecular modeling software.

-

Conformational Search: For flexible molecules, a thorough conformational search should be performed to identify the lowest energy conformers.

-

Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer(s) using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d,p).[3][8] This step is crucial as the calculated NMR chemical shifts are highly dependent on the molecular geometry.

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

3.2.2. NMR Chemical Shift Calculation

-

Methodology: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.[8]

-

Level of Theory: Use the same or a higher level of theory for the NMR calculation as was used for the geometry optimization (e.g., B3LYP/6-31G(d,p) or a larger basis set).

-

Solvent Effects: To better mimic the experimental conditions, include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Reference Standard Calculation: Perform the same NMR shielding tensor calculation for the reference standard, TMS, at the identical level of theory.

3.2.3. Data Analysis

-

Shielding to Chemical Shift Conversion: Convert the calculated absolute shielding tensors (σ) to chemical shifts (δ) using the following equation: δ_sample = σ_TMS - σ_sample

-

Boltzmann Averaging: If multiple low-energy conformers were identified, calculate the chemical shifts for each and then compute a Boltzmann-weighted average to obtain the final predicted chemical shifts.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental and theoretical determination of NMR chemical shifts and their subsequent comparison.

Conclusion

The integration of experimental NMR spectroscopy with theoretical calculations provides a robust framework for the structural elucidation of organic molecules. By following detailed protocols for both experimental data acquisition and computational prediction, researchers can confidently assign complex NMR spectra and validate molecular structures. The workflows and data presented in this guide for 1,3-cyclohexadiene serve as a practical template for the investigation of this compound and other unsaturated cyclic systems, empowering scientists in their research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. depts.washington.edu [depts.washington.edu]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Calculation of Molecular Orbitals for 1,3-Cycloheptadiene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies required for the quantum chemical calculation of molecular orbitals for 1,3-cycloheptadiene. It details a systematic workflow, from initial structure definition to the analysis of frontier molecular orbitals (HOMO and LUMO). This document serves as a practical resource for researchers aiming to model the electronic properties and reactivity of this and similar cyclic diene systems.

Introduction

This compound (C₇H₁₀) is a cyclic hydrocarbon containing a seven-membered ring and two conjugated double bonds.[1][2] Understanding its electronic structure is fundamental to predicting its chemical behavior, including its participation in pericyclic reactions and its potential as a ligand in organometallic chemistry. The molecular orbitals (MOs) of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding.

According to Frontier Molecular Orbital (FMO) theory, the energy and symmetry of the HOMO and LUMO dictate the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor.[3][4] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation.[3][5]

Quantum chemical calculations offer a powerful, non-empirical approach to determine the energies and spatial distributions of these molecular orbitals. This guide outlines the standard computational protocols, including the selection of appropriate theoretical methods and basis sets, for accurately modeling this compound.

Theoretical Background

The foundation of molecular orbital calculations is the approximation of a molecular wavefunction (Ψ) as a Linear Combination of Atomic Orbitals (LCAO).[6][7] In this model, atomic orbitals from each atom in the molecule are combined to form a new set of delocalized molecular orbitals. When two atomic orbitals combine, they form a lower-energy bonding MO and a higher-energy anti-bonding MO.[6]

For a molecule like this compound, this process generates a series of MOs, each with a distinct energy level. These levels are populated with the molecule's valence electrons according to the Aufbau principle and Pauli exclusion principle.

-

Highest Occupied Molecular Orbital (HOMO): The molecular orbital with the highest energy level that contains electrons. Its energy is related to the molecule's ionization potential and its ability to act as a nucleophile.[3]

-

Lowest Unoccupied Molecular Orbital (LUMO): The molecular orbital with the lowest energy level that is devoid of electrons. Its energy is related to the electron affinity and the molecule's ability to act as an electrophile.[3]

-

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[3]

Computational Methodology and Protocols

A reliable quantum chemical calculation of molecular orbitals follows a structured workflow. The accuracy of the results is highly dependent on the chosen level of theory and basis set. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for systems of this size.[8]

Computational Workflow

The process begins with defining the 3D structure of this compound and proceeds through geometry optimization and a final single-point energy calculation to derive the molecular orbitals. This workflow is visualized in the diagram below.

Selection of Theoretical Methods

The choice of the DFT functional and basis set is crucial for obtaining accurate results. For organic molecules like this compound, a range of well-tested options is available.

Table 1: Commonly Used DFT Functionals

| Functional | Type | Description |

| B3LYP | Hybrid GGA | A popular and versatile hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It often provides reliable geometries and energies for organic molecules.[9] |

| M06-2X | Hybrid Meta-GGA | A high-nonlocality functional with a large amount of Hartree-Fock exchange, designed to perform well for main-group thermochemistry, kinetics, and non-covalent interactions. |

| ωB97X-D | Range-Separated Hybrid | A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important. |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with 25% Hartree-Fock exchange. |

Table 2: Selected Basis Sets for Organic Molecules

| Basis Set Family | Examples | Description |

| Pople Style | 6-31G(d), 6-311+G(d,p) | Split-valence basis sets that are computationally efficient. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. Symbols like +, *, or (d,p) add diffuse functions and polarization functions, respectively, for greater accuracy.[10] |

| Correlation-Consistent | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | Designed to systematically converge towards the complete basis set limit. "D" and "T" refer to double-zeta and triple-zeta quality. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.[11][12] |

| Karlsruhe "def2" | def2-SVP, def2-TZVP | "Default" basis sets from the Ahlrichs group, known for their efficiency and robustness across the periodic table. TZVP (Triple-Zeta Valence with Polarization) is a common choice for high-quality calculations.[11] |

For a standard calculation of this compound, a combination like B3LYP/6-311+G(d,p) or ωB97X-D/def2-TZVP would provide a robust starting point for achieving high-quality results.

Data Presentation and Analysis

Upon successful completion of the calculation, the primary quantitative data includes the energies of all molecular orbitals. This output should be systematically analyzed to identify the key frontier orbitals.

Table 3: Hypothetical Output Data for this compound

| Molecular Orbital | Energy (eV) | Occupancy | Description |

| ... | ... | 2 | Core/Valence Orbital |

| HOMO-1 | -9.87 | 2 | Second Highest Occupied |

| HOMO | -8.54 | 2 | Highest Occupied |

| LUMO | +0.76 | 0 | Lowest Unoccupied |

| LUMO+1 | +1.98 | 0 | Second Lowest Unoccupied |

| ... | ... | 0 | Virtual Orbital |

| HOMO-LUMO Gap | 9.30 | N/A | ΔE = E(LUMO) - E(HOMO) |

Note: The energy values presented in this table are illustrative and must be determined from an actual quantum chemical calculation.

The final step is the visualization of the HOMO and LUMO isosurfaces. These 3D plots reveal the spatial distribution of the orbitals and provide invaluable insight into the regions of the molecule that are most likely to engage in electrophilic or nucleophilic attack. For this compound, the HOMO is expected to show significant electron density across the conjugated π-system, while the LUMO will also be delocalized over this system but with a different nodal pattern.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of the electronic structure of molecules like this compound. By following a systematic computational workflow and making informed choices regarding the level of theory and basis set, researchers can accurately determine the energies and shapes of the frontier molecular orbitals. This information is critical for predicting chemical reactivity, understanding electronic transitions, and guiding the rational design of new molecules and materials in the fields of chemical synthesis and drug development.

References

- 1. This compound | C7H10 | CID 19969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. joaquinbarroso.com [joaquinbarroso.com]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. youtube.com [youtube.com]

- 7. studylib.net [studylib.net]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

Stability and reactivity of 1,3-Cycloheptadiene with strong acids

An In-depth Technical Guide to the Stability and Reactivity of 1,3-Cycloheptadiene with Strong Acids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The body of scientific literature dedicated specifically to the reactions of this compound with strong acids is limited. This guide synthesizes information from studies on analogous cyclic dienes and fundamental principles of physical organic chemistry to provide a comprehensive overview of the expected stability and reactivity.

Introduction

This compound is a seven-membered cyclic conjugated diene. Its non-planar conformation influences its stability and reactivity. When subjected to strong acids, this compound is expected to undergo several transformations, primarily initiated by protonation to form a carbocationic intermediate. The fate of this intermediate dictates the final product distribution, which can include isomerization, addition, or polymerization products. This document outlines the theoretical framework for these reactions, supported by data from related systems.

Stability and Protonation: Formation of the Cycloheptadienyl Cation

The initial and most critical step in the reaction of this compound with a strong acid (e.g., H₂SO₄, HCl, Trifluoroacetic Acid - TFA) is the electrophilic addition of a proton to one of the double bonds. Protonation of a conjugated diene typically occurs at the terminal position (C-1 or C-4) to yield a resonance-stabilized allylic carbocation.

Protonation at C-1 of this compound generates the 1-cyclohepten-3-yl cation, which is stabilized by resonance. The positive charge is delocalized over C-1 and C-3. This delocalization significantly stabilizes the intermediate compared to a non-allylic carbocation.

The stability of the resulting cycloheptadienyl cation is a key factor in its subsequent reactions. While not as stable as the aromatic cycloheptatrienyl (tropylium) cation, its allylic nature makes it a viable intermediate in acidic media.

Potential Reaction Pathways

Once formed, the cycloheptadienyl cation can undergo several reactions, depending on the conditions (acid strength, temperature, and nucleophilicity of the counter-ion).

Isomerization

Acid-catalyzed isomerization is a probable outcome. The initially formed 1,3-diene can isomerize to the thermodynamically more stable 1,4-cycloheptadiene, although this process is reversible. More significantly, the carbocation intermediate can undergo hydride shifts. A 1,2-hydride shift would relocate the positive charge, potentially leading to different isomers upon deprotonation.

Cationic Polymerization

In the presence of non-nucleophilic counter-ions (e.g., from superacids like HBF₄ or HSbF₆) and at low temperatures, the cycloheptadienyl cation can act as an initiator for cationic polymerization.[1][2] The cation would attack the double bond of another diene molecule, propagating a polymer chain. This type of polymerization is often fast and difficult to control, leading to polymers with broad molecular weight distributions.[2] Termination can occur via chain transfer to a monomer or by reaction with trace impurities like water.

Nucleophilic Addition

If the strong acid has a nucleophilic conjugate base (e.g., HCl, HBr), the anion (Cl⁻, Br⁻) can attack the carbocation intermediate. This results in an electrophilic addition reaction. Attack can occur at either of the carbons sharing the positive charge (C-1 or C-3), leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often temperature-dependent.

Quantitative Data Summary

| Reaction Type | Acid System | Expected Major Product(s) | Key Conditions |

| Isomerization | Dilute H₂SO₄ or TFA | 1,4-Cycloheptadiene (at equilibrium) | Higher temperatures |

| Addition | Conc. HBr or HCl | 3-Halocycloheptene (1,2-adduct) and 5-Halocycloheptene (1,4-adduct) | Low temperatures favor the kinetic product (1,2-adduct) |

| Polymerization | HBF₄ or Lewis Acid/Co-initiator | Poly(cycloheptadiene) | Low temperature, non-nucleophilic counter-ion, high monomer concentration |

| Dehydrogenation | Strong oxidizing acids | Benzene or Tropylium Cation | Very harsh, oxidative conditions (unlikely under standard strong acid treatment) |

Experimental Protocols

The following are generalized protocols for investigating the reactivity of this compound with strong acids. Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Strong acids are highly corrosive.

Protocol: Acid-Catalyzed Isomerization

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in an inert solvent (e.g., dichloromethane or hexane).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to observe the ratio of 1,3- to 1,4-cycloheptadiene.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with the reaction solvent (2x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the resulting product mixture by ¹H and ¹³C NMR spectroscopy to determine the final isomer ratio.

Protocol: Cationic Polymerization

-

Setup: In a flame-dried Schlenk flask under a positive pressure of dry nitrogen, add a dry, inert solvent (e.g., dichloromethane) and cool to -78 °C using a dry ice/acetone bath.

-

Initiation: Add the initiator, such as a solution of triflic acid or boron trifluoride etherate (BF₃·OEt₂), to the cold solvent.

-

Polymerization: Add purified, dry this compound dropwise to the stirred initiator solution. A rapid increase in viscosity or the formation of a precipitate may be observed.

-

Termination: After a set time (e.g., 1 hour), terminate the polymerization by adding a quenching agent, such as chilled methanol.

-

Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Analysis: Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structural analysis.

Conclusion

The reaction of this compound with strong acids is governed by the formation and subsequent fate of a resonance-stabilized cycloheptadienyl cation. While direct experimental studies are sparse, established principles suggest that this intermediate can lead to isomerization, nucleophilic addition, or cationic polymerization. The specific outcome is highly dependent on the reaction conditions, including the nature of the acid and its counter-ion, temperature, and solvent. Further research is warranted to quantify the kinetics and thermodynamics of these pathways and to fully characterize the resulting products.

References

Unveiling the Past: A Technical Guide to the Discovery and Historical Synthesis of 1,3-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical journey of 1,3-cycloheptadiene, a seven-membered carbocycle that has played a role in the development of synthetic organic chemistry. From its early explorations in the context of seven-membered rings to the development of elegant and efficient synthetic routes, this document provides a comprehensive overview of the key discoveries, detailed experimental protocols of historical syntheses, and a comparative analysis of these methods.

Discovery and Early Explorations

The story of this compound is intrinsically linked to the pioneering work on seven-membered ring systems at the turn of the 20th century. While a definitive first synthesis of this compound is not prominently documented, the foundational work on the related cycloheptatriene by the renowned chemist Richard Willstätter in 1901 paved the way for the exploration of other cycloheptadienes.[1] Willstätter's confirmation of the seven-membered ring structure of cycloheptatriene, synthesized from cycloheptanone, opened the door to the investigation of its various isomers and derivatives.[1] Early methods for the synthesis of cyclic dienes often involved elimination reactions, and it is highly probable that this compound was first prepared through such a route.

Key Historical Synthesis Methods

Several key methodologies have been historically employed for the synthesis of this compound. These methods, while sometimes superseded by modern techniques, form the bedrock of our understanding of this compound's reactivity and preparation.

Dehydrohalogenation of Dihalocycloheptanes

One of the earliest and most straightforward approaches to forming cyclic dienes was the elimination of hydrogen halides from vicinal or geminal dihalides. For the synthesis of this compound, this would involve the double dehydrobromination of 1,2-dibromocycloheptane. This method is analogous to the preparation of other cyclic dienes like 1,3-cyclohexadiene.

Experimental Protocol: Dehydrobromination of 1,2-Dibromocycloheptane

This protocol is a representative procedure based on analogous historical methods for the synthesis of cyclic dienes.

Materials:

-

1,2-Dibromocycloheptane

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium ethoxide)

-

Anhydrous solvent (e.g., tert-butanol, ethanol, dimethyl sulfoxide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 1,2-dibromocycloheptane in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

The strong base is added portion-wise or as a solution in the same solvent to the stirred solution of the dibromide.

-

The reaction mixture is heated to reflux for a specified period, typically several hours, to ensure complete elimination. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether, pentane).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

Quantitative Data Summary for Dehydrohalogenation Methods

| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,2-Dibromocycloheptane | Potassium tert-butoxide | tert-Butanol | Reflux | 4 | 65 | Hypothetical |

| 1,2-Dichlorocycloheptane | Sodium amide | Liquid Ammonia | -33 | 2 | 55 | Hypothetical |

The Divinylcyclopropane-Cycloheptadiene Rearrangement

A landmark in the synthesis of seven-membered rings was the discovery of the divinylcyclopropane-cycloheptadiene rearrangement by Vogel in 1960. This thermal isomerization, a type of Cope rearrangement, provides a powerful and elegant method for the construction of the cycloheptadiene ring system. The reaction proceeds through a concerted[2][2]-sigmatropic rearrangement of a cis-1,2-divinylcyclopropane derivative. The driving force for this reaction is the relief of ring strain in the three-membered cyclopropane ring.

Experimental Protocol: Divinylcyclopropane-Cycloheptadiene Rearrangement

This is a generalized protocol for the thermal rearrangement.

Materials:

-

A suitable cis-1,2-divinylcyclopropane precursor

-

High-boiling inert solvent (e.g., decalin, diphenyl ether) or neat conditions

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The cis-1,2-divinylcyclopropane is placed in a reaction vessel suitable for high-temperature reactions, either neat or dissolved in a high-boiling inert solvent.

-

The reaction vessel is flushed with an inert gas.

-

The mixture is heated to the required temperature for the rearrangement to occur. The temperature can range from moderate to high, depending on the specific substrate.

-

The progress of the rearrangement is monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

If a solvent was used, it can be removed under reduced pressure.

-

The resulting this compound derivative is then purified by distillation or chromatography.

Quantitative Data Summary for Divinylcyclopropane Rearrangement

| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| cis-1,2-Divinylcyclopropane | Neat | 80-100 | 1-3 | >90 | Vogel, 1960 |

| Substituted cis-1,2-divinylcyclopropanes | Decalin | 150-200 | 2-6 | 70-85 | General |

Bamford-Stevens and Shapiro Reactions

The Bamford-Stevens and Shapiro reactions provide methods for the conversion of ketones to alkenes via the decomposition of tosylhydrazones. These reactions can be applied to cyclic ketones to introduce a double bond. To synthesize this compound, one could envision starting from a cycloheptenone and converting it to the corresponding tosylhydrazone, followed by elimination.

-

Bamford-Stevens Reaction: This reaction typically uses a protic solvent and a base like sodium methoxide to generate a carbene intermediate, which then rearranges to the alkene.[3][4]

-

Shapiro Reaction: This reaction employs two equivalents of a strong, non-nucleophilic base (like organolithiums) in an aprotic solvent to generate a vinyllithium intermediate, which can then be quenched to give the alkene.[5][6] This method often provides access to less-substituted (kinetic) products.

Experimental Workflow: Bamford-Stevens/Shapiro Synthesis of this compound

Caption: General workflow for the synthesis of this compound from a cycloheptenone via tosylhydrazone intermediates using either the Bamford-Stevens or Shapiro reaction.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be viewed as a series of logical transformations from readily available starting materials. The following diagram illustrates the conceptual relationships between different synthetic precursors and the target molecule.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of 1,3-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cycloheptadiene, a seven-membered cyclic diene, serves as a versatile building block in organic synthesis. Its unique conformational flexibility and electronic properties give rise to a rich and diverse reactivity profile, primarily governed by pericyclic reactions. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, with a focus on cycloaddition and electrocyclic reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering insights into the predictable and often stereospecific transformations of this cyclic diene.

Core Reaction Mechanisms

The reactivity of this compound is dominated by two major classes of pericyclic reactions: cycloadditions, particularly the Diels-Alder reaction, and electrocyclic reactions, which involve intramolecular ring-closing and ring-opening processes. These reactions can be initiated either thermally or photochemically, often leading to distinct stereochemical outcomes.

Cycloaddition Reactions: The Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, enabling the construction of six-membered rings with a high degree of stereocontrol. In this reaction, this compound acts as the 4π-electron component (the diene), reacting with a 2π-electron component (the dienophile) to form a bicyclo[3.2.2]nonene derivative.

The general workflow for a Diels-Alder reaction involving this compound can be visualized as follows:

The reactivity of this compound in Diels-Alder reactions is generally lower than that of its smaller ring counterparts, such as 1,3-cyclopentadiene and 1,3-cyclohexadiene. This is attributed to the greater conformational flexibility of the seven-membered ring, which makes it more difficult to adopt the planar s-cis conformation required for the reaction. However, with reactive dienophiles and under appropriate conditions, good yields of the corresponding bicyclo[3.2.2]nonene adducts can be achieved.

| Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity (endo:exo) | Reference |

| Maleic Anhydride | Toluene, reflux | endo-Bicyclo[3.2.2]non-6-ene-8,9-dicarboxylic anhydride | ~70-80 | Predominantly endo | [1] |

| N-Phenylmaleimide | Ethyl acetate, reflux | endo-cis-N-Phenylbicyclo[3.2.2]non-6-ene-8,9-dicarboximide | 91 | Predominantly endo | [2] |

| Acrolein | TBSOTf (Lewis Acid) | Bicyclo[3.2.2]non-6-en-8-carbaldehyde | Not specified | Not specified | [3] |

Note: Quantitative data for Diels-Alder reactions of unsubstituted this compound are not as extensively reported as for other cyclic dienes. The table represents typical outcomes based on available literature.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. For this compound, both thermal and photochemical electrocyclic reactions are significant.

Upon ultraviolet irradiation, this compound can undergo a [2+2] cycloaddition to form bicyclo[3.2.0]hept-6-ene. This reaction proceeds through a concerted mechanism and is a key method for the synthesis of this strained bicyclic system. The primary photochemical process is the isomerization of the cis,cis-diene to a highly strained cis,trans-isomer, which then thermally cyclizes to the bicyclo[3.2.0]hept-6-ene product.[4]

Thermally, this compound and its isomers can undergo a variety of rearrangements. For instance, the highly strained (E,E)-1,3-cycloheptadiene can isomerize to the (E,Z)-isomer with a relatively low activation barrier of 7.2 kcal/mol.[5][6] It can also undergo an electrocyclic ring closure to form the trans-isomer of bicyclo[3.2.0]hept-6-ene, with a higher barrier of 13.0 kcal/mol.[5][6]

The thermal isomerization pathways and their associated activation energies provide valuable information for predicting product distributions under different temperature regimes.

| Reactant | Product(s) | Activation Energy (kcal/mol) | Reference |

| (E,E)-1,3-Cycloheptadiene | (E,Z)-1,3-Cycloheptadiene | 7.2 | [5][6] |

| (E,E)-1,3-Cycloheptadiene | trans-Bicyclo[3.2.0]hept-6-ene | 13.0 | [5][6] |

| trans-Bicyclo[3.2.0]hept-6-ene | (Z,Z)-1,3-Cycloheptadiene | 27 | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of compounds derived from this compound. Below are representative protocols for its key reactions.

Protocol 1: Diels-Alder Reaction of this compound with Maleic Anhydride

Objective: To synthesize endo-bicyclo[3.2.2]non-6-ene-8,9-dicarboxylic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (50 mL).

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene or hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain endo-bicyclo[3.2.2]non-6-ene-8,9-dicarboxylic anhydride.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Photochemical Conversion of this compound to Bicyclo[3.2.0]hept-6-ene

Objective: To synthesize bicyclo[3.2.0]hept-6-ene via photochemical isomerization.

Materials:

-

This compound

-

Acetone (as a photosensitizer)

-

Anhydrous diethyl ether or pentane

-

Quartz photoreactor or immersion well apparatus

-

Medium-pressure mercury lamp

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Prepare a dilute solution of this compound (e.g., 0.1 M) and a photosensitizer such as acetone (e.g., 1 M) in a photochemically transparent solvent like anhydrous diethyl ether or pentane.

-

Place the solution in a quartz photoreactor or an immersion well apparatus equipped with a medium-pressure mercury lamp. Ensure the setup is cooled, for instance, by a circulating water bath, to maintain a low reaction temperature.

-

Irradiate the solution with UV light for a period determined by monitoring the reaction progress via gas chromatography (GC) or NMR spectroscopy. Over-irradiation can lead to the formation of byproducts.

-

Once the desired conversion is achieved, stop the irradiation and carefully remove the solvent using a rotary evaporator at low temperature and pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate bicyclo[3.2.0]hept-6-ene.

Relevance to Drug Development

While direct applications of this compound in marketed drugs are not widespread, the core cycloheptadiene and its bicyclic adducts are found in various bioactive natural products and serve as important scaffolds in medicinal chemistry. The stereochemically rich and conformationally defined structures that can be accessed from this compound are of significant interest in the design of novel therapeutic agents.

For instance, derivatives of the bicyclo[3.2.2]nonane skeleton, readily accessible from this compound, have been investigated for their potential as enzyme inhibitors.[5] The rigid bicyclic framework allows for the precise spatial orientation of functional groups, which can lead to high-affinity binding to biological targets. Furthermore, the cycloheptane ring is a structural motif present in some natural products with anticancer and other biological activities.[7][8][9] The synthetic methodologies described in this guide provide a foundation for the synthesis of analogs of these natural products and for the exploration of new chemical space in drug discovery programs.

The following diagram illustrates a conceptual pathway from this compound to a potential bioactive molecule:

Conclusion

This compound exhibits a fascinating array of pericyclic reactions, offering synthetic chemists powerful tools for the construction of complex cyclic and bicyclic molecules. The principles of Diels-Alder and electrocyclic reactions, governed by the rules of orbital symmetry, allow for predictable and often highly stereoselective transformations. While its application in drug discovery is still an emerging area, the unique structural motifs accessible from this compound hold significant promise for the development of novel therapeutic agents. A thorough understanding of its fundamental reaction mechanisms, as detailed in this guide, is essential for harnessing the full synthetic potential of this versatile cyclic diene.

References

- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Photochemistry of cyclohepta-1,3-diene and cyclohepta-1,3,5-triene. Photochemical formation and chemical reactivity of the strained trans-isomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-N-cyanoguanidine derivatives as inhibitors of ras farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and thermal rearrangement of (E,E)-1,3-cycloheptadiene and trans-bicyclo[3.2.0]hept-6-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Cycloheptadiene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cycloheptadiene, a cyclic diene with the molecular formula C₇H₁₀, is a valuable building block in organic synthesis. Its unique seven-membered ring structure and conjugated double bond system impart specific reactivity, making it a precursor for a variety of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis, key reactions, and applications, particularly in the context of medicinal chemistry and drug development.

Core Chemical Identifiers and Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4054-38-0[1] |

| Molecular Formula | C₇H₁₀[1] |

| IUPAC Name | Cyclohepta-1,3-diene[1] |

| Molecular Weight | 94.157 g/mol [1] |

| SMILES | C1CC=CC=CC1[1] |

| InChI Key | GWYPDXLJACEENP-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Density | 0.868 g/cm³[1] |

| Melting Point | -110.40 °C[1] |

| Boiling Point | 120.6 °C[1] |

| Refractive Index (n_D) | 1.498[1] |

| Flash Point | 11 °C[1] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for specialized applications and derivative synthesis. General methods for the preparation of cyclic dienes often involve elimination reactions from suitable precursors. For instance, the synthesis of the analogous 1,3-cyclohexadiene can be achieved through the dehydrobromination of 3-bromocyclohexene using a strong base.[2] A similar strategy could be envisioned for the synthesis of this compound.

Another general and powerful method for the synthesis of alkenes from ketones is the Bamford-Stevens reaction . This reaction involves the treatment of a tosylhydrazone with a strong base to yield an alkene. The synthesis of this compound could, therefore, be approached from cycloheptanone.

Key Reactions and Experimental Protocols

This compound undergoes a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene

This reaction showcases the utility of this compound in the preparation of functionalized derivatives. The synthesis involves a tandem selenosulfonation-oxidation of this compound with phenyl benzeneselenosulfonate.[3]

Experimental Protocol Outline:

-

Selenosulfonation: this compound is reacted with phenyl benzeneselenosulfonate. This step introduces both a phenylseleno and a phenylsulfonyl group across the diene system.

-

Oxidative Elimination: The resulting adduct is then treated with an oxidizing agent (e.g., hydrogen peroxide). This leads to the formation of a selenoxide, which readily undergoes syn-elimination to afford 2-(phenylsulfonyl)-1,3-cycloheptadiene.

[4+3] Cycloaddition Reactions

Cycloheptadiene frameworks are present in numerous drug-like molecules and natural products.[4] A powerful method for constructing these seven-membered rings is the [4+3] cycloaddition reaction. In this context, 1,3-dienes, such as this compound, can react with vinyl carbenes, often generated from vinyl-N-sulfonylhydrazones in the presence of a silver catalyst, to yield 1,4-cycloheptadiene derivatives.[4]

Applications in Drug Development and Medicinal Chemistry

The cycloheptadiene motif is a key structural feature in a range of biologically active compounds. Derivatives of dibenzo[a,d]cycloheptadiene have been investigated as novel psychotropic agents.[5] Furthermore, cycloheptadiene analogues have been synthesized and evaluated for their antiserotoninergic activity.[6] The synthesis of these complex molecules often relies on the chemical transformations of simpler cycloheptadiene precursors.

This compound itself has been utilized in the preparation of enantiopure epoxy cycloheptenyl sulfones, which are chiral building blocks for the synthesis of more complex molecules.[7] The ability to introduce chirality is of paramount importance in drug development, as the biological activity of a molecule is often dependent on its stereochemistry.

Conclusion

This compound is a versatile and valuable cyclic diene with a well-defined set of chemical and physical properties. Its reactivity, particularly in cycloaddition reactions and as a precursor for functionalized derivatives, makes it a significant tool for synthetic chemists. The presence of the cycloheptadiene core in a variety of bioactive molecules underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemistry of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents and novel synthetic methodologies.

References